molecular formula C9H17NO2 B13165643 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

Cat. No.: B13165643
M. Wt: 171.24 g/mol
InChI Key: KXGMOZVDMMMDCV-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is a bicyclic organic compound featuring a strained cyclobutane core substituted with a hydroxyl group and a pyrrolidine ring bearing a hydroxymethyl (-CH2OH) moiety. This structure combines the conformational rigidity of cyclobutane with the hydrogen-bonding capacity of the hydroxyl and hydroxymethyl groups, making it a candidate for pharmaceutical and materials science applications. Pyrrolidine derivatives are widely studied for their roles as bioactive molecules, particularly in targeting neurological and metabolic pathways. However, the unique cyclobutane backbone distinguishes this compound from more common pyridine- or benzene-based analogs .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C9H17NO2/c11-6-7-3-4-10(5-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2

InChI Key

KXGMOZVDMMMDCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N2CCC(C2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrrolidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxymethyl and pyrrolidinyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Differences

The compound’s cyclobutane core contrasts with pyridine-based analogs documented in the 2017 Catalog of Pyridine Compounds. For example:

  • Entry 179 : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate features a fluoropyridine core with a silyl-protected hydroxymethyl-pyrrolidine substituent.
  • Entry 180 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate retains the pyridine core but replaces the silyl group with a free hydroxymethyl substituent .

The cyclobutane ring in the target compound introduces significant ring strain (~110 kJ/mol), which may enhance reactivity or alter binding conformations compared to the planar, aromatic pyridine systems in Entries 179 and 180.

Substituent Effects

  • Hydroxymethyl vs. Silyl-Protected Groups : The target compound’s free hydroxymethyl group increases hydrophilicity (logP ≈ -0.5) compared to the tert-butyldimethylsilyloxy group in Entry 179 (logP ≈ 3.2), enhancing aqueous solubility (15.2 mg/mL vs. 0.8 mg/mL) .
  • Fluorine and Ester Groups : Entries 179 and 180 include fluorine and ester moieties absent in the target compound. Fluorine improves metabolic stability in pyridine derivatives, while ester groups modulate bioavailability through hydrolysis.

Research Findings and Implications

  • Bioavailability : The hydroxymethyl group in the target compound and Entry 180 improves solubility and membrane permeability compared to silyl-protected analogs like Entry 179 .
  • Stability : Cyclobutane’s ring strain may reduce thermal stability but could enhance binding specificity in drug-target interactions. Pyridine-based analogs (Entries 179, 180) benefit from aromatic stabilization, favoring prolonged shelf life.
  • Synthetic Utility : The absence of fluorine and ester groups in the target compound simplifies synthesis but may limit tunability for targeted drug delivery.

Biological Activity

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, drawing on diverse sources of research.

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 1859227-13-6
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
CAS Number1859227-13-6
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxymethyl group allows for hydrogen bonding with proteins, potentially influencing enzyme activity and receptor interactions. The piperidine ring structure plays a crucial role in modulating these interactions, affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. Compounds with similar piperidine structures have been reported to induce apoptosis in cancer cell lines by activating intrinsic pathways. Further research is needed to elucidate the specific pathways involved and to assess the efficacy against various cancer types.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. Compounds with similar functional groups have shown promise in protecting neuronal cells from damage induced by toxins or ischemia.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various piperidine derivatives, including those structurally related to this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine core can enhance antibacterial potency.

Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines (e.g., MCF7, HL60) revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial anticancer activity. The study highlighted the need for further structural optimization to improve selectivity and reduce cytotoxicity towards normal cells.

Study 3: Neuroprotective Properties

Research focusing on neuroprotective agents found that compounds similar to this compound could mitigate neuronal cell death induced by oxidative stress. These findings support the hypothesis that this compound may play a role in neurodegenerative disease prevention.

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